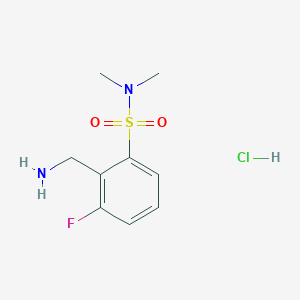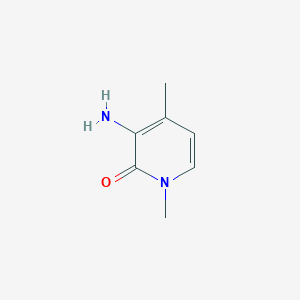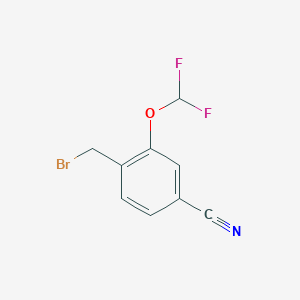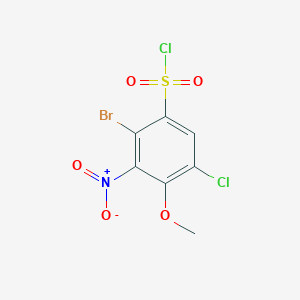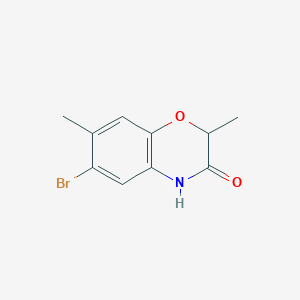![molecular formula C8H17NO B1377393 1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol CAS No. 1432680-77-7](/img/structure/B1377393.png)
1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol
Vue d'ensemble
Description
“1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol” is a chemical compound with the CAS Number: 1432680-77-7 . It has a molecular weight of 143.23 . The IUPAC name for this compound is 1-(1-(aminomethyl)cyclopropyl)-2-methylpropan-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO/c1-6(2)7(10)8(5-9)3-4-8/h6-7,10H,3-5,9H2,1-2H3 . This indicates that the compound has a cyclopropyl group attached to a methylpropanol group via an aminomethyl bridge.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Development of Chiral Cyclopropane Units
Researchers have developed chiral cyclopropane units like 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine. These units are key intermediates for synthesizing compounds with an asymmetric cyclopropane structure (Kazuta, Matsuda, & Shuto, 2002).
Biofuel Production
A study explored the use of engineered ketol-acid reductoisomerase and alcohol dehydrogenase for anaerobic 2-methylpropan-1-ol production in Escherichia coli. This pathway could potentially lead to the efficient production of isobutanol, a biofuel, under anaerobic conditions (Bastian et al., 2011).
Synthesis of Stereocontrolled Aminoalkyl Cyclopropanes
Stereocontrolled approaches to synthesize racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes have been developed, highlighting the compound's potential in creating diverse chemical structures (Baird, Huber, & Clegg, 2001).
Antimalarial Activity
Compounds like 2-amino-3-arylpropan-1-ols, synthesized through the elaboration of trans-4-aryl-3-chloro-β-lactams, have been evaluated for their antiplasmodial activity against Plasmodium falciparum strains, indicating potential applications in malaria treatment (D’hooghe et al., 2011).
Synthesis of Cibenzoline Analogues
The synthesis of (+)-cibenzoline and analogues via catalytic enantioselective cyclopropanation using phenylalanine-derived disulfonamide demonstrates the compound's role in pharmaceutical synthesis (Miura, Murakami, & Imai, 2006).
Ring-Opening Methodologies
A study on the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles showcases a methodology applied in synthesizing inhibitors like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Synthesis of Cyclopropyl Group Containing Amino Acids
Researchers have reported a new synthetic approach to a wide variety of cyclopropyl-substituted amino acids, highlighting the versatility of cyclopropane structures in synthesizing amino acids (Krass, Wessjohann, Yu, & Meijere, 1989).
Antifungal Compound Synthesis
A study synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives showing high activity against Candida spp. strains, indicating the compound's potential in antifungal applications (Zambrano-Huerta et al., 2019).
Safety and Hazards
According to the safety data sheet, this compound is classified as having acute toxicity (Oral, Category 4), and it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling . If swallowed, it is advised to call a poison center or doctor .
Propriétés
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(2)7(10)8(5-9)3-4-8/h6-7,10H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNFLTXQCGMMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CC1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



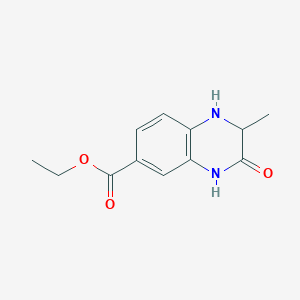
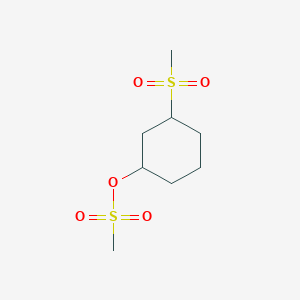
![octahydro-1H-pyrano[4,3-b]pyridine hydrochloride](/img/structure/B1377315.png)
![1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1377316.png)
![[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride](/img/structure/B1377318.png)
